molecular formula C10H19NOS B14706738 Carbamothioic acid, dipropyl-, S-2-propenyl ester CAS No. 18283-62-0

Carbamothioic acid, dipropyl-, S-2-propenyl ester

Cat. No.: B14706738
CAS No.: 18283-62-0
M. Wt: 201.33 g/mol
InChI Key: VBVMHCLSHOAUBL-UHFFFAOYSA-N
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Description

Carbamothioic acid, dipropyl-, S-2-propenyl ester (IUPAC name) is a dithiocarbamate ester characterized by a dipropylamine backbone and an allyl (2-propenyl) thioester group. Dithiocarbamates are widely used in agrochemicals, particularly as herbicides and fungicides, due to their ability to inhibit enzyme activity in target organisms .

Properties

CAS No.

18283-62-0

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

S-prop-2-enyl N,N-dipropylcarbamothioate

InChI

InChI=1S/C10H19NOS/c1-4-7-11(8-5-2)10(12)13-9-6-3/h6H,3-5,7-9H2,1-2H3

InChI Key

VBVMHCLSHOAUBL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)SCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, dipropyl-, S-2-propenyl ester typically involves the reaction of dipropylamine with carbon disulfide to form dipropylthiocarbamic acid. This intermediate is then esterified with 2-propenyl alcohol under acidic conditions to yield the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, dipropyl-, S-2-propenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamothioic acid, dipropyl-, S-2-propenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling unwanted vegetation.

Mechanism of Action

The mechanism of action of carbamothioic acid, dipropyl-, S-2-propenyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in target organisms. This inhibition is achieved through the binding of the ester group to the active site of the enzyme, preventing the normal substrate from accessing the site.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Formulas and Substituents
Compound Name Molecular Formula Substituents (S-group) Molecular Weight (g/mol) CAS No. References
Carbamothioic acid, dipropyl-, S-2-propenyl ester C9H17NOS Allyl (2-propenyl) ~187.3 (estimated) Not explicitly listed Inferred
Eptc (Dipropyl-, S-ethyl ester) C8H17NOS Ethyl 175.29 759-94-4
Pebulate (Butylethyl-, S-propyl ester) C9H19NOS Propyl 189.31 1114-71-2
Diallate (Bis(1-methylethyl)-, S-2,3-dichloro-2-propenyl ester) C10H17Cl2NOS 2,3-Dichloroallyl 270.22 2303-16-4
Dipropyl-, S-propyl ester C9H19NOS Propyl 189.31 52888-84-3

Key Observations :

  • Chlorinated analogs like Diallate exhibit higher molecular weights and environmental persistence due to chlorine atoms .

Physical and Thermodynamic Properties

Table 2: Phase Transition Enthalpies and Boiling Points
Compound Name ΔHvap (kJ/mol) Boiling Point (°C) Key Properties References
This compound Not reported Estimated ~250–300 Likely volatile due to allyl group Inferred
N,N-Dipropyl S-2-propynyl ester 92.4 305.5 High enthalpy suggests stability
S-Ethyl ester (Eptc) 82.1 305.5 Moderate volatility
Dipropyl oxalate (non-thio analog) N/A 258.4 Lower boiling point due to ester group

Key Observations :

  • The allyl group in the target compound may lower boiling points compared to bulkier substituents (e.g., dichloroallyl in Diallate) due to reduced molecular weight .
  • Higher enthalpies of vaporization in propynyl-substituted analogs suggest stronger intermolecular forces .

Environmental and Regulatory Profiles

Table 3: Regulatory Status and Hazard Codes
Compound Name EPA Hazard Code Regulatory Concerns References
This compound Not listed Likely regulated under dithiocarbamate class Inferred
Eptc (S-ethyl ester) U390 Hazardous waste; herbicide residue risks
Pebulate (S-propyl ester) U391 Soil contaminant; toxic to aquatic life
Diallate (dichloroallyl ester) U062 Persistent organic pollutant; high toxicity

Key Observations :

  • Chlorinated derivatives like Diallate face stricter regulations due to bioaccumulation risks .
  • Allyl-substituted compounds may degrade faster in the environment than chlorinated analogs .

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